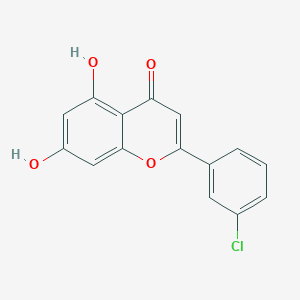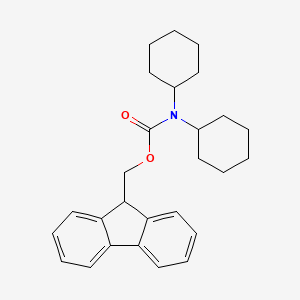
1-(3-Bromophenyl)-3-methylcyclobutan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl2-(4-(furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetate is a complex organic compound that features a furan ring and an imidazolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-(4-(furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetate typically involves multiple steps, starting with the preparation of the furan-2-yl intermediate. This intermediate is then reacted with an imidazolidinone derivative under specific conditions to form the final product. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl2-(4-(furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl2-(4-(furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imidazolidinone moiety can be reduced to form imidazolidine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, typically under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the imidazolidinone moiety may produce imidazolidine derivatives.
Applications De Recherche Scientifique
tert-Butyl2-(4-(furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl2-(4-(furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The furan ring and imidazolidinone moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-yl derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.
Imidazolidinone derivatives: Compounds containing the imidazolidinone moiety, such as 1,3-dimethylimidazolidin-2-one.
Uniqueness
tert-Butyl2-(4-(furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetate is unique due to the combination of the furan ring and imidazolidinone moiety in its structure. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. The presence of the tert-butyl ester group further enhances its stability and reactivity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H16N2O5 |
|---|---|
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
tert-butyl 2-[4-(furan-2-yl)-2,5-dioxoimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C13H16N2O5/c1-13(2,3)20-9(16)7-15-11(17)10(14-12(15)18)8-5-4-6-19-8/h4-6,10H,7H2,1-3H3,(H,14,18) |
Clé InChI |
CDKNEIPLKDJSQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C(=O)C(NC1=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)
![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)


![2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13147988.png)






